4-(4-苯基-2-噻唑基)-N-丙-2-烯基苯甲酰胺

描述

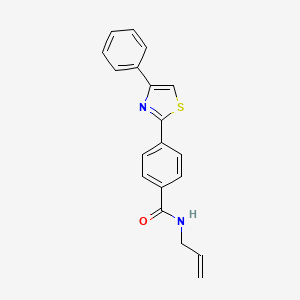

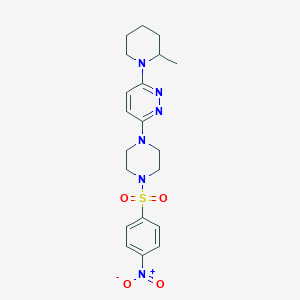

The compound “4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide” is a complex organic molecule that contains a thiazole ring, a phenyl ring, and an amide group . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Phenyl group refers to a functional group that is characterized by a ring of six carbon atoms, i.e., it is derived from benzene by removing one hydrogen atom. The amide group consists of a carbonyl group (C=O) linked to a nitrogen atom.

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through a series of organic reactions . For instance, thiazole derivatives can be synthesized by reacting appropriate 2-halo-1-(4-hydroxyphenyl)ethanone with thiourea according to the modified Hantzch reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring and a phenyl ring, connected by a prop-2-enyl chain and an amide group . The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the thiazole ring, the phenyl ring, and the amide group. The exact reactions that this compound can undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties .科学研究应用

合成与结构分析

相关化合物的合成涉及错综复杂的方法,为开发“4-(4-苯基-2-噻唑基)-N-丙-2-烯基苯甲酰胺”奠定了基础。例如,1-(4-(4-氟苯甲酰胺)苯基)-3-(4-氟苯甲酰基)硫脲的合成涉及 GC-MS、元素分析和光谱技术,为合成具有苯甲酰胺部分的类似化合物提供了基础 (Saeed 等,2010)。此外,对 2-[4-(4-乙基苯甲酰胺)苯基]苯并噻唑合成的研究突出了振动光谱和量子化学计算在结构分析中的应用,为类似化合物的振动特性和电子结构提供了见解 (Ünsalan 等,2020)。

药用应用

虽然没有找到直接提及“4-(4-苯基-2-噻唑基)-N-丙-2-烯基苯甲酰胺”的药用应用,但对 N-芳基苯甲酰胺的相关研究展示了类似化合物在医学应用中的潜力。例如,在甘油介质中合成 2-(1H-苯并[d]噻唑-2-基)-N-芳基苯甲酰胺的研究表明对多种癌细胞具有潜在的细胞毒性作用,表明类似化合物在癌症治疗中的前景 (Thumula 等,2020)。

作用机制

Target of Action

The compound 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide, also known as 4-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide, has been found to have potential antibacterial activity . The primary targets of this compound are bacterial strains, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . These bacteria are responsible for various infections in humans, and the compound’s action against them can help in treating these infections.

Mode of Action

The compound interacts with its targets by inhibiting bacterial cell-wall biosynthesis . Docking studies have demonstrated that strong interactions occur between the urea carbonyl of the compound and the MurB substrate domain at Lys217, Gln288, Tyr125, and Lys275 . This interaction disrupts the normal functioning of the bacteria, thereby inhibiting their growth.

Biochemical Pathways

The compound affects the biochemical pathway responsible for bacterial cell-wall biosynthesis . By inhibiting this pathway, the compound prevents the bacteria from forming a protective cell wall, which is crucial for their survival and proliferation. The downstream effects of this inhibition include the disruption of bacterial growth and multiplication.

Pharmacokinetics

It is noted that the compound has been designed to improve the druggability of target compounds

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and multiplication . This is achieved by disrupting the biochemical pathway responsible for bacterial cell-wall biosynthesis . The compound has shown potent antibacterial activity, particularly against gram-positive bacteria .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of halogen groups such as chloro or fluoro has been observed to enhance the antibacterial activity of the compound . .

生化分析

Biochemical Properties

The biochemical properties of 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide are largely determined by its interactions with various biomolecules. It has been found to interact with enzymes, proteins, and other biomolecules, which can influence its biochemical reactions

Cellular Effects

4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-(4-phenyl-2-thiazolyl)-N-prop-2-enylbenzamide involves its interactions with various biomolecules at the molecular level. It has been found to bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression

属性

IUPAC Name |

4-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-2-12-20-18(22)15-8-10-16(11-9-15)19-21-17(13-23-19)14-6-4-3-5-7-14/h2-11,13H,1,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEYRZRUHRUFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(4-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2755537.png)

![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoic acid](/img/structure/B2755539.png)

![N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2755540.png)

![N-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2755541.png)

![N-(4-isopropylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2755543.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2755546.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chlorobenzamide](/img/structure/B2755549.png)

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2755550.png)

![5-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2755554.png)